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Compound of Interest

Compound Name: Orteronel, (R)-

Cat. No.: B1251005 Get Quote

Executive Summary: Orteronel (TAK-700) is a non-steroidal, selective inhibitor of the enzyme

Cytochrome P450 17A1 (CYP17A1), a critical component in the androgen biosynthesis

pathway. Developed for the treatment of prostate cancer, it exhibits greater selectivity for the

17,20-lyase activity of CYP17A1 over its 17α-hydroxylase activity. This targeted inhibition is

designed to potently reduce the production of androgens, such as testosterone, which are key

drivers of prostate cancer growth. While Orteronel showed promise in early trials by reducing

androgen levels and demonstrating anti-tumor activity, its clinical development was ultimately

terminated after Phase III trials failed to show a significant improvement in overall survival. This

guide provides an in-depth overview of the chemical structure, physicochemical properties,

mechanism of action, pharmacokinetics, and relevant experimental protocols for (R)-Orteronel

and its clinically evaluated (S)-enantiomer.

Chemical Structure and Properties
Orteronel is a chiral molecule, with the clinically investigated compound, TAK-700, being the

(S)-enantiomer. The user requested information on the (R)-enantiomer. Below are the

properties for both.

Table 1: Chemical and Physical Properties of Orteronel Enantiomers
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Property (R)-Orteronel (S)-Orteronel (TAK-700)

IUPAC Name

6-[(7R)-7-hydroxy-5,6-

dihydropyrrolo[1,2-c]imidazol-

7-yl]-N-methylnaphthalene-2-

carboxamide[1]

6-[(7S)-7-hydroxy-6,7-dihydro-

5H-pyrrolo[1,2-c]imidazol-7-yl]-

N-methyl-2-

naphthalenecarboxamide[2]

Synonyms - TAK-700[3]

CAS Number 752243-39-3[1] 566939-85-3[3]

Molecular Formula C₁₈H₁₇N₃O₂[1] C₁₈H₁₇N₃O₂[3]

Molecular Weight 307.35 g/mol [4] 307.353 g/mol [3]

Solubility Data not available Soluble in DMSO[5]

Mechanism of Action: Selective Inhibition of
Androgen Synthesis
Orteronel's primary mechanism of action is the potent and selective inhibition of CYP17A1, a

key enzyme in steroidogenesis that is expressed in the testes, adrenal glands, and prostate

tumor tissue.[3][6] This enzyme possesses two distinct catalytic functions: 17α-hydroxylase and

17,20-lyase.[3]

17α-hydroxylase activity: Converts pregnenolone and progesterone to 17α-

hydroxypregnenolone and 17α-hydroxyprogesterone.

17,20-lyase activity: Subsequently converts these intermediates into the androgen

precursors dehydroepiandrosterone (DHEA) and androstenedione.[3]

These precursors are then converted to testosterone and dihydrotestosterone (DHT), potent

androgens that stimulate prostate cancer cell growth. Orteronel is notably more selective for

the 17,20-lyase activity over the 17α-hydroxylase activity.[6] This selectivity is significant

because it preferentially blocks androgen production while having a lesser effect on the

synthesis of glucocorticoids like cortisol, potentially mitigating side effects associated with less

selective inhibitors.[6] By inhibiting CYP17A1, Orteronel effectively reduces circulating levels of
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androgens, thereby depriving prostate cancer cells of the ligands required for androgen

receptor (AR) activation and tumor proliferation.[6][7]
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Androgen synthesis pathway showing the selective inhibition of CYP17A1 (17,20-lyase) by
Orteronel.
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Pharmacodynamic and Pharmacokinetic Properties
Orteronel has been evaluated in numerous preclinical and clinical studies to determine its

activity and pharmacokinetic profile.

In Vitro Inhibitory Activity
Orteronel is a potent inhibitor of CYP17A1, with greater selectivity for the 17,20-lyase function.

Table 2: In Vitro IC₅₀ Values of Orteronel (TAK-700)
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Target
Enzyme/Cell
Line

Species IC₅₀ Value Comments Reference

CYP17A1

(17,20-lyase)
Human 19 nM

Cell-free enzyme

assay.
[5][8]

CYP17A1

(17,20-lyase)
Rat 48 nM

Cell-free enzyme

assay.
[5][8]

CYP17A1 (17α-

hydroxylase)
Human 139 nM

5.4-fold more

potent against

17,20-lyase vs

17α-hydroxylase.

[6][9]

DHEA

Production
Human 37 nM

In NCI-H295R

human

adrenocortical

tumor cells.

[8]

Cortisol

Production
Human -

DHEA production

inhibited 27-fold

more potently

than cortisol

production.

[6][9]

CYP11B1 &

CYP3A4
Human

>1000 & >10,000

nM

Demonstrates

high selectivity

over other CYP

enzymes.

[5][8]

Pharmacokinetic Profile
Pharmacokinetic studies have been conducted in animals and humans, demonstrating good

oral bioavailability.

Table 3: Pharmacokinetic Parameters of Orteronel (TAK-700)
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Parameter Species Dose Value Reference

Tₘₐₓ (Time to

Peak

Concentration)

Human
400 mg (single

dose)
1.0 hour [10]

Terminal Half-life

(t₁/₂)
Human

400 mg (single

dose)

7.39 - 9.46 hours

(¹⁴C-

radioactivity)

[10]

Bioavailability Rat 1 mg/kg (oral) 69 - 89%

Primary Route of

Excretion
Human

400 mg (single

dose)
Urine (~77.5%) [10]

Unchanged Drug

in Urine
Human

400 mg (single

dose)

~49.7% of

administered

dose

[10]

Clinical Efficacy and Development Status
Orteronel was evaluated in multiple Phase I, II, and III clinical trials for metastatic castration-

resistant prostate cancer (mCRPC) and metastatic hormone-sensitive prostate cancer

(mHSPC). While early trials showed promising activity in reducing Prostate-Specific Antigen

(PSA) levels and suppressing androgens, the pivotal Phase III trials did not meet their primary

endpoint of improved overall survival (OS).

Table 4: Summary of Key Clinical Trial Results for Orteronel (TAK-700)
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Trial /
Setting

Phase
Compariso
n

Key
Efficacy
Endpoints

Outcome Reference

Chemotherap

y-naïve

mCRPC

I/II

Orteronel

monotherapy

or with

prednisone

≥50% PSA

decline at 12

weeks: 54-

65%.[11]

Radiographic

Response:

20% partial

response.[11]

Tolerable with

evidence of

anti-tumor

activity.[11]

[11]

ELM-PC 5

(Post-

docetaxel

mCRPC)

III

Orteronel +

Prednisone

vs. Placebo +

Prednisone

Median OS:

17.0 vs. 15.2

months (HR

0.886;

p=0.190).[6]

Median rPFS:

8.3 vs. 5.7

months (HR

0.760;

p<0.001).[6]

Failed to

meet primary

endpoint of

improved OS,

leading to

unblinding of

the study.[6]

[6]

SWOG-1216

(mHSPC)
III

Orteronel +

ADT vs.

Bicalutamide

+ ADT

Median OS:

81.1 vs. 70.2

months (HR

0.86; p=0.04).

[12] Median

PFS: 47.6 vs.

23.0 months

(HR 0.58;

p<0.001).[12]

Did not meet

the primary

endpoint of a

statistically

significant

improvement

in OS.[12]

Development

was

subsequently

terminated.[3]

[12][13]

Experimental Protocols
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In Vitro Steroidogenesis Assay using H295R Cells
This assay is a standard method to evaluate a compound's effect on the production of steroid

hormones. The H295R human adrenocortical carcinoma cell line is utilized as it expresses all

the key enzymes required for steroidogenesis.[14]

Objective: To quantify the inhibitory effect of Orteronel on the production of androgen

precursors (e.g., DHEA) and other steroid hormones.

Methodology:

Cell Culture: H295R cells are cultured in a suitable medium supplemented with serum and

other growth factors until they reach appropriate confluency.

Plating and Acclimation: Cells are seeded into 24-well plates and allowed to acclimate for 24

hours.[15]

Compound Exposure: The culture medium is replaced with fresh medium containing various

concentrations of Orteronel (typically a serial dilution). Control wells include a vehicle control

(e.g., DMSO), a known inhibitor (e.g., prochloraz), and a known inducer (e.g., forskolin).[14]

[16] The cells are then incubated for a 48-hour exposure period.[15]

Sample Collection: After incubation, the culture medium from each well is collected and

stored (typically at -80°C) for hormone analysis.[15]

Cell Viability: The viability of the cells remaining in the plate is assessed using an appropriate

method (e.g., MTT or ATP-based assay) to ensure that observed effects on hormone levels

are not due to cytotoxicity.[14]

Hormone Quantification: The concentration of specific hormones (e.g., DHEA, testosterone,

cortisol, estradiol) in the collected medium is quantified using methods such as ELISA,

radioimmunoassay (RIA), or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[14]

[15]

Data Analysis: Hormone concentrations are normalized to the vehicle control. IC₅₀ values are

calculated by plotting the percent inhibition of hormone production against the log of

Orteronel concentration.
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Workflow for an in vitro H295R steroidogenesis assay to evaluate CYP17A1 inhibitors.

In Vivo Efficacy Study in a Prostate Cancer Xenograft
Model
This protocol outlines a general procedure to assess the anti-tumor activity of Orteronel in an in

vivo setting.
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Objective: To evaluate the efficacy of Orteronel in suppressing tumor growth in an androgen-

sensitive prostate cancer xenograft model.

Methodology:

Cell Line: An androgen-sensitive human prostate cancer cell line (e.g., LNCaP) is used.

Animal Model: Immunocompromised mice (e.g., SCID or nude mice) are used to prevent

rejection of the human tumor cells.

Tumor Implantation: LNCaP cells are suspended in a suitable medium (e.g., Matrigel) and

injected subcutaneously into the flank of each mouse.

Tumor Growth Monitoring: Tumors are allowed to grow, and their volume is measured

regularly (e.g., 2-3 times per week) using calipers.

Randomization and Treatment: Once tumors reach a specified average volume (e.g., 150-

200 mm³), the mice are randomized into a control group and a treatment group.

Treatment Group: Receives Orteronel, typically administered daily via oral gavage.

Control Group: Receives the vehicle solution via the same administration route and

schedule.

Efficacy Assessment: Tumor volumes and body weights are monitored throughout the study.

At the end of the study, blood may be collected to measure serum PSA and testosterone

levels.

Endpoint: The study concludes when tumors in the control group reach a predetermined

maximum size or after a set duration. Tumors are then excised and weighed.

Data Analysis: The anti-tumor efficacy is determined by comparing the mean tumor volume

and weight between the treated and control groups. The percentage of tumor growth

inhibition is calculated.

Phase III Clinical Trial Design (Example: SWOG-1216)
This provides a summary of the design for a key clinical trial that evaluated Orteronel.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 13 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1251005?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Objective: To determine if adding Orteronel to standard androgen deprivation therapy (ADT)

improves overall survival in men with newly diagnosed metastatic hormone-sensitive prostate

cancer (mHSPC).[12]

Methodology:

Study Design: A multicenter, randomized, open-label Phase III trial.[12]

Patient Population: Men with newly diagnosed mHSPC.[12]

Randomization: Patients were randomly assigned on a 1:1 basis to one of two treatment

arms.[12]

Experimental Arm: Standard ADT plus Orteronel (300 mg orally, twice daily).[12]

Control Arm: Standard ADT plus bicalutamide (50 mg orally, once daily).[12]

Primary Endpoint: Overall Survival (OS).[12]

Secondary Endpoints: Progression-Free Survival (PFS), PSA response at 7 months, and

safety/adverse event profile.[12]

Assessments: Efficacy was assessed through regular monitoring of PSA levels, radiographic

imaging (CT and bone scans), and tracking of clinical progression and survival status.[13]

Statistical Analysis: The primary analysis was a comparison of OS between the two arms

using a stratified log-rank test.[12]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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